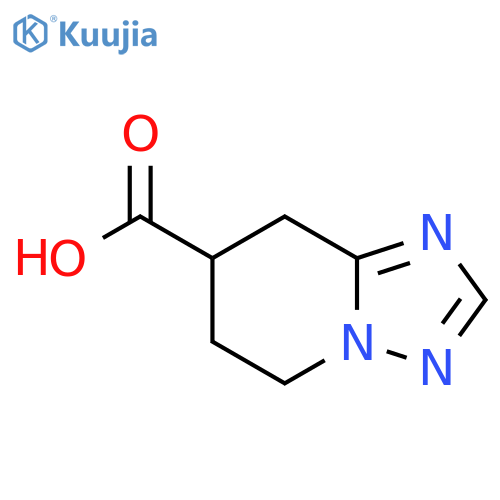Cas no 1368057-91-3 (5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid)

1368057-91-3 structure
商品名:5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid
5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid
- [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid, 5,6,7,8-tetrahydro-
- 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-7-CARBOXYLIC ACID
- 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-7-CARBOXYLICACID
- 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- AT12574
- 1368057-91-3
- 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
- MFCD22394750
- EN300-1588466
-
- インチ: 1S/C7H9N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h4-5H,1-3H2,(H,11,12)
- InChIKey: CLBJSNQAXRBLHZ-UHFFFAOYSA-N
- ほほえんだ: C12=NC=NN1CCC(C(O)=O)C2
計算された属性
- せいみつぶんしりょう: 167.069476538g/mol
- どういたいしつりょう: 167.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 68Ų
じっけんとくせい
- 密度みつど: 1.62±0.1 g/cm3(Predicted)
- ふってん: 442.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 3.99±0.20(Predicted)
5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1588466-0.25g |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 0.25g |
$357.0 | 2023-06-04 | ||
| Enamine | EN300-1588466-5.0g |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 5g |
$1301.0 | 2023-06-04 | ||
| Enamine | EN300-1588466-5000mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 5000mg |
$1301.0 | 2023-09-23 | ||
| Enamine | EN300-1588466-10000mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 10000mg |
$2213.0 | 2023-09-23 | ||
| Enamine | EN300-1588466-100mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 100mg |
$342.0 | 2023-09-23 | ||
| Enamine | EN300-1588466-50mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 50mg |
$327.0 | 2023-09-23 | ||
| Enamine | EN300-1588466-250mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 250mg |
$357.0 | 2023-09-23 | ||
| Enamine | EN300-1588466-2500mg |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 2500mg |
$731.0 | 2023-09-23 | ||
| abcr | AB568663-250mg |
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid, 95%; . |
1368057-91-3 | 95% | 250mg |
€270.60 | 2024-08-02 | |
| Enamine | EN300-1588466-1.0g |
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid |
1368057-91-3 | 1g |
$388.0 | 2023-06-04 |
5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
1368057-91-3 (5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid) 関連製品
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1368057-91-3)5H,6H,7H,8H-1,2,4triazolo1,5-apyridine-7-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):487